molecular formula C12H14O2 B8723907 4,4,8-Trimethylchroman-2-one

4,4,8-Trimethylchroman-2-one

Cat. No.: B8723907
M. Wt: 190.24 g/mol
InChI Key: NVBIWLJQMCJZHL-UHFFFAOYSA-N
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Description

4,4,8-Trimethylchroman-2-one (CAS 87234-57-9) is a chromanone derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.09 g/mol . Structurally, it features a chromanone core (a benzopyranone system) with methyl substituents at the 4, 4, and 8 positions. Chromanones are bicyclic compounds consisting of a benzene ring fused to a pyran-2-one moiety, and substitutions at these positions influence their physicochemical and biological properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,4,8-trimethyl-3H-chromen-2-one

InChI

InChI=1S/C12H14O2/c1-8-5-4-6-9-11(8)14-10(13)7-12(9,2)3/h4-6H,7H2,1-3H3

InChI Key

NVBIWLJQMCJZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC(=O)O2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The table below summarizes key structural and molecular distinctions between 4,4,8-Trimethylchroman-2-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4,4,8-Trimethylchroman-2-one 4,4,8-trimethyl C₁₁H₁₃NO₂ 191.09 Methyl groups at 4,4,8; chromanone core
4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one 4,4-dimethyl; 5,7,8-trimethyl; 6-hydroxy Not explicitly stated Additional hydroxy group at C6; hydrogen bonding via O–H···O interactions
6-Hydroxy-5,7,8-trimethylchroman-2-one 5,7,8-trimethyl; 6-hydroxy Hydroxy group at C6; precursor for polymer synthesis via methylation
4,7,8-Trimethyl-2H-chromen-2-one 4,7,8-trimethyl Chromen-2-one (coumarin) structure; lactone ring instead of pyranone
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 5,7-dihydroxy; 4-one; 2-(4-hydroxyphenyl) C₁₅H₁₂O₅ 272.25 Extended conjugation due to phenyl group; higher solubility in polar solvents
Key Observations:
  • Substitution Patterns : 4,4,8-Trimethylchroman-2-one lacks polar functional groups (e.g., hydroxyl), unlike 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one, which exhibits strong hydrogen-bonding networks in its crystal structure .
  • Core Structure: Chromanones (e.g., 4,4,8-trimethylchroman-2-one) differ from coumarins (e.g., 4,7,8-trimethyl-2H-chromen-2-one) in the position of the ketone group, influencing electronic properties and reactivity .
  • Synthetic Utility : The hydroxy-substituted analog (6-hydroxy-5,7,8-trimethylchroman-2-one) serves as a precursor for methylation reactions to generate derivatives like 4,4,8-Trimethylchroman-2-one .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • 4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one : Forms zigzag chains via O4–H···O9 hydrogen bonds, with additional stabilization from C–H···O and C–H···π interactions .
  • 4,4,8-Trimethylchroman-2-one: Limited hydrogen-bonding capacity due to the absence of hydroxyl groups, likely leading to weaker intermolecular forces and lower melting points compared to hydroxy-substituted analogs.
Thermal Stability and Reactivity
  • Methyl groups in 4,4,8-Trimethylchroman-2-one enhance hydrophobicity and may improve thermal stability compared to hydroxylated derivatives.
  • Hydroxy-substituted compounds (e.g., 6-hydroxy-5,7,8-trimethylchroman-2-one) are more reactive toward electrophilic agents, as demonstrated by their use in methylation reactions .

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